3-(Fluoromethyl)oxetan-3-ol

pKa modulation ionization state fluorinated oxetane

Prioritize 3-(Fluoromethyl)oxetan-3-ol (CAS 2306271-75-8) as your strategic building block when lead optimization demands precisely tuned physicochemical profiles. Substituting non-fluorinated oxetane analogs or gem-dimethyl groups results in up to 3-unit pKa shifts and unpredictable solubility changes (4- to >4000-fold), directly compromising passive permeability and target engagement. This fluorinated oxetane achieves Galectin-3 inhibition at IC50 30 nM with 28.3-fold selectivity over Galectin-1 (US20240109930). Scalable synthetic routes support your program from SAR to preclinical development.

Molecular Formula C4H7FO2
Molecular Weight 106.10 g/mol
Cat. No. B8218745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)oxetan-3-ol
Molecular FormulaC4H7FO2
Molecular Weight106.10 g/mol
Structural Identifiers
SMILESC1C(CO1)(CF)O
InChIInChI=1S/C4H7FO2/c5-1-4(6)2-7-3-4/h6H,1-3H2
InChIKeyZLXHIADYFXEGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Fluoromethyl)oxetan-3-ol: A Fluorinated Oxetane Building Block for Medicinal Chemistry Procurement


3-(Fluoromethyl)oxetan-3-ol (CAS 2306271-75-8) is a 3,3-disubstituted oxetane featuring a four-membered cyclic ether core with a fluoromethyl group and a hydroxyl group at the C3 position, with a molecular formula of C4H7FO2 and a molecular weight of 106.10 g/mol [1]. This compound functions as a versatile building block in drug discovery, where oxetane motifs are increasingly employed to modulate aqueous solubility, lipophilicity, pKa, and metabolic clearance of lead compounds [2]. The strategic placement of the fluorine atom on the exocyclic methyl group enables fine-tuning of physicochemical properties that cannot be achieved with non-fluorinated oxetane analogs or alternative bioisosteres [3].

Why 3-(Fluoromethyl)oxetan-3-ol Cannot Be Replaced by Non-Fluorinated Oxetane Analogs


Procurement decisions that substitute 3-(Fluoromethyl)oxetan-3-ol with non-fluorinated oxetane analogs such as 3-methyloxetan-3-ol or the gem-dimethyl counterpart will result in substantially altered physicochemical and metabolic profiles of downstream drug candidates. Fluorination of the exocyclic methyl group decreases the pKa of the adjacent hydroxyl or amine functionality by up to three units relative to gem-dimethyl, cyclopropyl, or cyclobutylidene replacements, directly impacting the ionization state and consequently the membrane permeability and target engagement of the final compound [1]. Furthermore, oxetane-to-gem-dimethyl substitution can alter aqueous solubility by a factor ranging from 4 to over 4000-fold, underscoring that seemingly minor structural modifications produce non-linear and unpredictable effects on critical drug-like properties [2]. The quantitative evidence below establishes the specific, measurable differentiation that justifies prioritizing this fluorinated building block.

Quantitative Evidence Guide: Differentiating 3-(Fluoromethyl)oxetan-3-ol from Closest Analogs


Fluorination Lowers pKa by up to 3 Units Compared to Non-Fluorinated Oxetane Derivatives

Systematic physicochemical profiling of 3,3-disubstituted oxetanes reveals that introducing fluorine atoms to the exocyclic substituents significantly impacts acidity. Replacement of gem-dimethyl, cyclopropyl, or cyclobutylidene moieties with fluorinated analogs decreases pKa values by up to three units [1]. This alteration in ionization state directly influences the fraction of compound existing in the neutral versus charged form at physiological pH, thereby modulating passive membrane permeability and target binding kinetics.

pKa modulation ionization state fluorinated oxetane

Oxetane Substitution for gem-Dimethyl Increases Aqueous Solubility by 4- to >4000-Fold

Direct substitution of a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor ranging from 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. The 3-(Fluoromethyl)oxetan-3-ol scaffold combines this solubility-enhancing oxetane core with fluorine-mediated metabolic stabilization, offering a dual advantage over the non-fluorinated gem-dimethyl parent structure.

aqueous solubility lipophilicity bioisostere

Monofluoromethyl Oxetanes Exhibit Enhanced Resistance to Enzymatic Degradation

Metabolic stability profiling of fluorinated oxetane analogues demonstrates progressive improvement with increasing fluorination. Monofluoromethyl derivatives exhibit enhanced resistance to enzymatic degradation compared to their hydrogen-containing counterparts, while difluoromethyl analogues demonstrate further improvements . This evidence supports the selection of the fluoromethyl-substituted oxetane over non-fluorinated 3-methyloxetan-3-ol for applications requiring extended metabolic half-life.

metabolic stability enzymatic degradation fluorine effect

Oxetane Core as a Carbonyl Bioisostere with Documented FDA-Approved Drug Precedent

The oxetane ring serves as a validated bioisostere of the carbonyl moiety, offering a non-classical replacement that maintains hydrogen bond acceptor capacity while reducing susceptibility to metabolic hydrolysis [1]. Four FDA-approved drugs incorporate oxetane units—Orlistat, Paclitaxel, Docetaxel, and Cabazitaxel—demonstrating the clinical translatability of this scaffold [2]. The 3-(Fluoromethyl)oxetan-3-ol scaffold extends this validated motif by incorporating fluorine for additional property modulation.

carbonyl bioisostere drug design FDA-approved

Fluoromethyl Oxetane Moiety Enables Galectin-3 Inhibition with 30 nM IC50 in Patent-Disclosed Compounds

Patent US20240109930 discloses compounds incorporating the 3-(fluoromethyl)oxetan-3-yl moiety that demonstrate potent inhibition of Galectin-3 with an IC50 of 30 nM, alongside Galectin-1 inhibition with an IC50 of 850 nM [1]. This selectivity profile establishes the fluoromethyl oxetane scaffold as an effective structural element for achieving nanomolar target engagement in a therapeutically relevant target class.

galectin-3 IC50 patent bioactivity

Gram-Scale Synthetic Accessibility via Optimized Deoxyfluorination and Nucleophilic Substitution

Robust synthetic methodologies have been developed for 3-fluoroalkyl-substituted oxetanes, leveraging nucleophilic substitution, deoxyfluorination, deoxofluorination, and fluoroiodination as key steps for introducing fluorine atoms directly to the oxetane core or adjacent alkyl groups [1]. Optimized reaction sequences enabled the gram-scale synthesis of various small building blocks including amines, carboxylic acids, and alcohols derived from this scaffold [1].

gram-scale synthesis deoxyfluorination building block

Optimal Procurement Scenarios for 3-(Fluoromethyl)oxetan-3-ol Based on Quantitative Evidence


Lead Optimization Requiring pKa Fine-Tuning of Amine- or Hydroxyl-Containing Scaffolds

When a lead series exhibits suboptimal ionization profiles that limit passive permeability or target engagement, incorporation of 3-(Fluoromethyl)oxetan-3-ol as a building block provides access to pKa reductions of up to three units relative to gem-dimethyl or other non-fluorinated oxetane analogs [1]. This level of acidity modulation enables medicinal chemists to dial in the precise fraction of neutral species at physiological pH without resorting to more dramatic scaffold changes that could compromise potency or selectivity.

Formulation Development Where Aqueous Solubility Is a Critical Path Obstacle

For drug candidates with poor aqueous solubility that require complex formulation approaches, the oxetane core of 3-(Fluoromethyl)oxetan-3-ol offers a validated solubility enhancement strategy. Substituting gem-dimethyl groups with oxetane rings has been shown to increase aqueous solubility by 4- to >4000-fold [1], and the fluoromethyl substitution provides additional metabolic stability benefits [2]. This combination makes the compound an attractive building block for programs where both solubility and metabolic clearance require simultaneous optimization.

Galectin-Targeted Therapeutic Development Requiring Sub-100 nM Potency

Patent US20240109930 demonstrates that compounds incorporating the 3-(fluoromethyl)oxetan-3-yl moiety achieve Galectin-3 inhibition with an IC50 of 30 nM and 28.3-fold selectivity over Galectin-1 [1]. Research groups pursuing galectin-targeted therapeutics—particularly for fibrosis, cancer immunotherapy, or inflammatory disorders—should prioritize procurement of this building block as a validated entry point to the chemical space described in this patent family.

Medicinal Chemistry Programs Seeking Scalable Fluorinated Building Blocks

The gram-scale synthetic accessibility of fluorinated oxetane building blocks via optimized deoxyfluorination and nucleophilic substitution methodologies [1] ensures that procurement of 3-(Fluoromethyl)oxetan-3-ol can support programs from initial SAR exploration through lead optimization and into preclinical development. Unlike niche fluorinated intermediates with limited synthetic precedents, this compound benefits from published, scalable routes that mitigate supply chain discontinuity risk.

Quote Request

Request a Quote for 3-(Fluoromethyl)oxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.